molecular formula C13H8F3NO B15066617 1-(Trifluoromethoxy)naphthalene-4-acetonitrile

1-(Trifluoromethoxy)naphthalene-4-acetonitrile

Cat. No.: B15066617
M. Wt: 251.20 g/mol
InChI Key: GRIPTPMMYJMBGU-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-4-acetonitrile is a fluorinated aromatic compound featuring a naphthalene backbone substituted with a trifluoromethoxy (-OCF₃) group at the 1-position and an acetonitrile (-CH₂CN) group at the 4-position. This structure combines the electron-withdrawing effects of the trifluoromethoxy group with the polar nitrile functionality, making it a candidate for applications in medicinal chemistry and materials science. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the acetonitrile moiety may contribute to binding interactions in biological systems or serve as a synthetic handle for further derivatization .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-6-5-9(7-8-17)10-3-1-2-4-11(10)12/h1-6H,7H2

InChI Key

GRIPTPMMYJMBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-4-acetonitrile can be achieved through several methods. One common approach involves the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is favored for its safety, cost-effectiveness, and commercial availability of the reagents. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-4-acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-4-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethoxy)naphthalene-4-acetonitrile exerts its effects involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the compound, allowing it to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Substituents Electron Effects LogP (Predicted)
This compound -OCF₃ (1-position), -CH₂CN (4-position) Strongly electron-withdrawing (-OCF₃), polar (-CH₂CN) ~3.2*
1-Methoxy-4-nitro naphthalene -OCH₃ (1-position), -NO₂ (4-position) Electron-donating (-OCH₃), electron-withdrawing (-NO₂) ~2.8
Naphthalene-1-acetonitrile -CH₂CN (1-position) Moderately electron-withdrawing ~2.1
1-Methylnaphthalene -CH₃ (1-position) Electron-donating ~3.4

*Estimated based on additive contributions of -OCF₃ (+1.1) and -CH₂CN (+0.3) to logP .

  • Key Insights: The trifluoromethoxy group in this compound increases lipophilicity compared to non-fluorinated analogs like 1-methoxy-4-nitro naphthalene, facilitating membrane permeability in biological systems . The electron-withdrawing nature of -OCF₃ may stabilize negative charges in intermediates during synthetic reactions, contrasting with the electron-donating -OCH₃ group in 1-methoxy-4-nitro naphthalene .

Toxicological and Environmental Profiles

Table 3: Toxicity and Environmental Persistence

Compound Acute Toxicity (LD₅₀) Environmental Persistence Bioaccumulation Potential
This compound Not reported High (resistant to hydrolysis) Moderate (logP ~3.2)
1-Methylnaphthalene 1,800 mg/kg (rat) Moderate (volatile) Low
Naphthalene 490 mg/kg (rat) High (persistent in soil) Low
  • Key Insights: Fluorinated compounds like this compound may exhibit prolonged environmental persistence due to the stability of C-F bonds, unlike non-fluorinated naphthalenes . Limited toxicity data exist for the target compound, but methylnaphthalenes and naphthalene itself show respiratory and hepatic toxicity, suggesting the need for caution in handling fluorinated derivatives .

Biological Activity

1-(Trifluoromethoxy)naphthalene-4-acetonitrile is an organic compound notable for its unique trifluoromethoxy group, which enhances its biological activity and interaction with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and potential therapeutic applications.

  • Molecular Formula : C12H8F3NO
  • Molecular Weight : Approximately 251.20 g/mol
  • Structure : The compound consists of a naphthalene ring substituted with a trifluoromethoxy group and an acetonitrile moiety, contributing to its distinctive chemical properties.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in medicinal chemistry and material science. The trifluoromethoxy group is known to enhance the compound's pharmacokinetic properties, leading to improved efficacy in drug design.

Key Findings

  • Enhanced Binding Affinity : The trifluoromethoxy group significantly influences the electronic properties of the compound, enhancing its binding affinity to specific biological targets. This characteristic is particularly valuable in drug design where specificity is crucial for therapeutic efficacy.
  • Pharmacological Potential : Compounds featuring trifluoromethyl and trifluoromethoxy groups have shown improved potency in various pharmacological assays. For instance, studies indicate that these groups can increase the inhibitory effects on enzymes such as reverse transcriptase and serotonin uptake .
  • Synthesis Methods : Various synthesis methods for this compound allow for efficient production with high yields. These methods include reactions involving aryne precursors and fluorinated reagents, which have been optimized for better conversion rates .

Comparative Analysis with Similar Compounds

The following table presents a comparison between this compound and structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(Trifluoromethyl)naphthaleneC11H8F3Contains a trifluoromethyl group; used in similar applications
2-(Trifluoromethyl)naphthaleneC11H8F3Different substitution position; exhibits distinct chemical reactivity
1-(Trifluoromethyl)naphthalene-2-acetonitrileC12H9F3NSimilar acetonitrile moiety but with a different trifluoromethyl position

The unique trifluoromethoxy substitution in this compound enhances its solubility and reactivity compared to other compounds, making it particularly valuable in pharmaceutical applications where fluorinated compounds are often preferred due to their stability and bioavailability.

Case Studies

Several studies have highlighted the biological implications of incorporating trifluoromethoxy groups into drug candidates:

  • Study on Antiviral Activity : A recent investigation into the antiviral properties of trifluoromethoxy-substituted compounds demonstrated that these modifications can lead to significant increases in potency against viral targets, showcasing their potential as antiviral agents .
  • Enzyme Inhibition Studies : Research has shown that compounds with trifluoromethoxy groups exhibit enhanced inhibition of key enzymes involved in metabolic pathways, suggesting their utility in treating metabolic disorders .

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